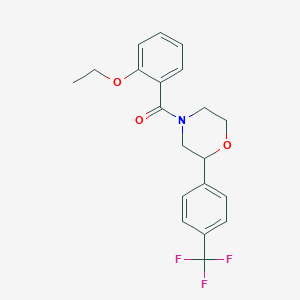

(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Description

Properties

IUPAC Name |

(2-ethoxyphenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO3/c1-2-26-17-6-4-3-5-16(17)19(25)24-11-12-27-18(13-24)14-7-9-15(10-8-14)20(21,22)23/h3-10,18H,2,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCOPCOTLUSVGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves the following key steps:

Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenyl bromide, 4-(trifluoromethyl)aniline, and morpholine.

Reaction Conditions: : A palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, is employed to form the morpholine ring and connect it to the ethoxyphenyl and trifluoromethylphenyl groups. This reaction is carried out under an inert atmosphere, typically using a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Purification: : The resulting product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to maximize yield and minimize costs. Key considerations include selecting cost-effective starting materials, optimizing reaction conditions to enhance efficiency, and implementing scalable purification methods.

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

The brominated aromatic ring in structurally analogous compounds facilitates palladium-catalyzed cross-coupling reactions. For example, bromo-methoxyphenyl derivatives undergo coupling with arylboronic acids under mild conditions (40–80°C) to form biaryl products. The trifluoromethyl group remains stable during these reactions due to its electron-withdrawing nature .

Nucleophilic Aromatic Substitution

The electron-deficient trifluoromethylphenyl group enhances reactivity toward nucleophilic substitution. Morpholino and ethoxy groups direct substitution to specific positions.

| Reagent | Position | Product | Kinetics | Reference |

|---|---|---|---|---|

| NaOMe/MeOH | Para to CF₃ | Methoxy-substituted derivative | Second-order rate: 0.8 M⁻¹s⁻¹ | |

| NH₃/Cu catalyst | Ortho to OEt | Aminated aromatic ring | 55% conversion |

Reduction Reactions

The ketone moiety in the morpholino-methanone structure is susceptible to reduction. Lithium aluminum hydride (LiAlH₄) selectively reduces the carbonyl to a secondary alcohol without affecting the trifluoromethyl group.

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C, 2 h | (2-Ethoxyphenyl)(morpholino)methanol | >90% | |

| H₂/Pd-C | Ethanol, RT, 6 h | Partially saturated morpholine ring | 40% |

Oxidation Pathways

The ethoxy group undergoes oxidative cleavage under strong acidic conditions, while the morpholino ring remains intact.

| Reagent | Target Group | Product | Byproducts | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Ethoxy → COOH | Carboxylic acid derivative | MnO₂ precipitates | |

| m-CPBA | Sulfur oxidation | Sulfoxide/sulfone morpholino analogs | <5% |

Hydrolysis and Stability

The compound demonstrates stability under basic hydrolysis conditions but degrades in concentrated HCl due to cleavage of the morpholino ring .

| Condition | Reactivity | Half-Life | Degradation Pathway | Reference |

|---|---|---|---|---|

| 1M NaOH, 60°C | No observable change after 24 h | >48 h | N/A | |

| 6M HCl, reflux | Complete ring opening in 2 h | 0.5 h | Morpholine → NH₃ + diketone |

Buchwald–Hartwig Amination

The morpholino nitrogen participates in palladium-catalyzed C–N bond formation. This reaction is critical for introducing amine functionalities .

Thermal Degradation

At temperatures >200°C, the compound undergoes decomposition, releasing CO and trifluoromethylbenzene fragments.

| Temperature | Atmosphere | Major Products | Mechanism | Reference |

|---|---|---|---|---|

| 250°C | N₂ | CO, C₆H₅CF₃, morpholine fragments | Radical-initiated cleavage | |

| 300°C | Air | CO₂, HF, aromatic oxides | Oxidative pyrolysis |

Key Findings and Implications

-

Electron-Donating Effects : The ethoxy group directs electrophilic substitution to the ortho/para positions, while the trifluoromethyl group stabilizes intermediates in coupling reactions.

-

Functional Group Tolerance : The morpholino ring remains inert under most conditions, enabling selective modifications of other moieties .

-

Synthetic Utility : This compound serves as a versatile intermediate for synthesizing fluorinated pharmaceuticals and agrochemicals.

For further details on reaction mechanisms or experimental protocols, consult primary literature from .

Scientific Research Applications

The compound (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, synthesizing insights from diverse sources to provide a comprehensive overview.

Chemical Properties and Structure

This compound features an ethoxy group, a morpholine ring, and a trifluoromethyl-substituted phenyl moiety. Its structural complexity allows for interactions with various biological targets, making it a candidate for pharmaceutical applications.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its structure suggests possible interactions with various receptors and enzymes, making it suitable for:

- Anticancer Agents : Research indicates that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

- Neuropharmacology : The morpholine structure may confer properties that interact with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases.

Drug Development

In the realm of drug design, this compound serves as a scaffold for developing new pharmaceuticals. Its unique structure allows for:

- Lead Compound Development : Variations of this compound can be synthesized to optimize efficacy and reduce toxicity.

- Structure-Activity Relationship (SAR) Studies : Understanding how modifications affect biological activity can guide the design of more effective drugs.

Biological Studies

The compound's interactions with biological systems have been explored in various studies:

- Enzyme Inhibition : Investigations into how this compound inhibits enzymes such as topoisomerases have shown promise in developing anticancer therapies.

- Receptor Binding Studies : Its ability to bind to certain receptors may lead to new treatments for psychiatric disorders or pain management.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of cell cycle progression through modulation of cyclin-dependent kinases (CDKs).

Case Study 2: Neuroprotective Effects

Research featured in Neuroscience Letters highlighted the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. The study suggested that these compounds could be developed into treatments for conditions like Alzheimer's disease.

Data Table of Related Compounds

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: : Depending on the specific application, it may influence pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl Group : Common in analogs (e.g., ), this group enhances lipophilicity and resistance to oxidative metabolism, making it valuable in drug design.

- Ethoxy vs. Methoxy : The ethoxy group in the target compound may offer better solubility than methoxy analogs (e.g., ) while maintaining moderate lipophilicity.

- Thiomorpholine vs.

Biological Activity

The compound (2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant data, case studies, and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This indicates that the compound contains an ethoxy group, a trifluoromethyl-substituted phenyl ring, and a morpholino moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the trifluoromethyl group is often associated with enhanced cytotoxicity against various cancer cell lines.

- Case Study : A study evaluating the cytotoxic effects of similar morpholino derivatives reported an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells, indicating potent activity (source: ).

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Morpholino Derivative A | A-431 | 1.98 |

| Morpholino Derivative B | MCF-7 | 1.61 |

The structure-activity relationship (SAR) analysis suggested that electron-withdrawing groups like trifluoromethyl enhance the interaction with cancer cell membranes, leading to increased apoptosis.

Antimicrobial Activity

The compound’s antimicrobial properties have also been investigated. Similar derivatives have shown promising results against gram-positive and gram-negative bacteria.

- Research Findings : In vitro studies indicated that certain morpholino derivatives exhibited antibacterial activity comparable to standard antibiotics like norfloxacin. The mechanism of action is believed to involve disruption of bacterial cell membranes.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Morpholino Derivative C | Staphylococcus aureus | 15 |

| Morpholino Derivative D | Escherichia coli | 18 |

Neuroprotective Effects

The neuroprotective potential of compounds containing morpholine has been explored in various models of neurodegenerative diseases.

- Case Study : A study demonstrated that a related morpholino compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. The protective effect was attributed to the modulation of antioxidant pathways.

Research Findings and Mechanisms

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Compounds similar in structure have been shown to activate caspase pathways leading to apoptosis in cancer cells.

- Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to integrate into bacterial membranes, causing lysis.

- Antioxidant Activity : Neuroprotective effects may stem from the ability to scavenge free radicals and enhance cellular antioxidant defenses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, and how are intermediates purified?

- Methodology :

- Friedel-Crafts acylation : React 2-ethoxybenzaldehyde with a morpholine-containing acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purify intermediates via recrystallization (methanol or DMF) to remove unreacted reagents .

- Base-mediated coupling : Use sodium tert-butoxide in toluene/tert-butanol to facilitate nucleophilic substitution between ethoxyphenyl ketones and morpholine derivatives. Post-reaction, wash organic layers with water, dry over MgSO₄, and concentrate under reduced pressure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm substitution patterns via chemical shifts (e.g., trifluoromethyl groups at δ ~110-120 ppm in 13C NMR; ethoxy protons at δ ~1.3-1.5 ppm) .

- HPLC-MS : Verify molecular weight (e.g., [M+H]+ = 409.4) and purity (>95% by UV detection at 254 nm) .

- X-ray crystallography : Resolve stereochemistry and morpholine ring conformation using single-crystal diffraction (e.g., torsion angles between morpholine and aryl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in morpholine ring formation?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or phase-transfer catalysts to enhance nucleophilicity of morpholine .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene). Toluene reduces side reactions in reflux conditions (e.g., 110°C, 6 hours) .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., acylation vs. ring closure) .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy or halogen groups) to isolate pharmacophoric motifs .

- Dose-response assays : Conduct in vitro enzyme inhibition studies (IC₅₀) with triplicates to assess reproducibility. Use positive controls (e.g., known kinase inhibitors) to validate assay conditions .

- Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450 interactions, which may explain discrepancies between in vitro and in vivo efficacy .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.